N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide
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Overview
Description
“N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide” is a derivative of 8H-indeno[1,2-d]thiazole . It has been synthesized and evaluated for its biochemical activities against SARS-CoV-2 3CL protease . The representative compound 7a displayed inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro .
Synthesis Analysis
The compound was synthesized as part of a series of 8H-indeno[1,2-d]thiazole derivatives . The position of the methoxy group on the phenyl ring significantly affected inhibitory activities against SARS-CoV-2 3CL pro . The indene moiety of compound 7a buried deeply into the hydrophobic S2 subsite with π-electrons with Arg188 and hydrophobic interaction with Met165 .Molecular Structure Analysis
The 3,5-dimethoxybenzamido moiety of compound 7a formed strong H-bonds with Asn142, Glu166 on S1 subsite . Molecular docking of 7a against 3CL pro was performed and the binding mode was rationalized .Chemical Reactions Analysis
The compound was evaluated for its biochemical activities against SARS-CoV-2 3CL pro . The representative compound 7a displayed inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro .Scientific Research Applications
Stem Cell Research
N-Benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide (thiazovivin), a molecule structurally similar to N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide, is known for enhancing the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts. This discovery is significant for stem cell research, offering a more efficient procedure for cell reprogramming (Ries et al., 2013).
Synthesis and Coordination Reactions
The synthesis and coordination reactions of benzofuran derivatives, which include this compound, have been studied. These reactions are important in the development of complex chemical structures and compounds (Mojumdar et al., 2009).
Antimicrobial Properties
Some benzofuran derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds, including this compound, have shown potential as antibacterial agents (Idrees et al., 2019).
Photo-Physical Characteristics
The photo-physical properties of benzothiazole fluorescent derivatives have been explored, indicating potential applications in materials science and engineering. These studies contribute to the understanding of the photo-physical behavior of similar compounds like this compound (Padalkar et al., 2011).
Cancer Research
In cancer research, certain benzofuran derivatives have been investigated for their antitumor activity. This includes the exploration of their efficacy in preclinical assays and potential as cancer treatment agents (Lombardo et al., 2004).
Fluorescent Probes
Benzofuran derivatives have been synthesized and evaluated for their fluorescent properties, which can be used in bioimaging and diagnostic applications. This research is crucial for developing new imaging tools in medical and biological fields (Bodke et al., 2013).
Antioxidative Activity
The antioxidative potential of benzimidazole/benzothiazole-2-carboxamides has been studied, showing significant promise in the development of antioxidants. This research could lead to the creation of novel therapeutic agents for diseases related to oxidative stress (Cindrić et al., 2019).
Anti-HIV and Anticancer Agents
New benzofuran derivatives have been synthesized and evaluated as potential anti-HIV, anticancer, and antimicrobial agents. The development of these compounds contributes significantly to the fight against these diseases (Rida et al., 2006).
Mechanism of Action
Target of Action
The primary target of the compound N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide is the 3-Chymotrypsin-like cysteine protease (3CL pro) of SARS-CoV-2 . This protease plays a crucial role in viral replication, making it an attractive target for therapeutic interventions .
Mode of Action
This compound interacts with its target, the 3CL pro, leading to inhibitory activity against the protease . The compound exhibits inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro . The binding mode of the compound with the protease has been rationalized through molecular docking .
Biochemical Pathways
The biochemical pathway affected by this compound is the viral replication pathway of SARS-CoV-2 . By inhibiting the 3CL pro, the compound disrupts the replication of the virus, thereby exerting its antiviral effects .
Result of Action
The result of the action of this compound is the inhibition of the 3CL pro, which leads to a disruption in the replication of SARS-CoV-2 . This results in the compound’s antiviral effects against SARS-CoV-2 .
Properties
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2S/c22-18(15-9-12-6-2-4-8-14(12)23-15)21-19-20-17-13-7-3-1-5-11(13)10-16(17)24-19/h1-9H,10H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULQTBDQPSGHEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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